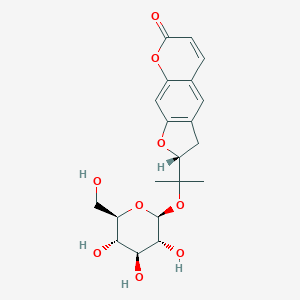

Nodakenin

Description

Properties

IUPAC Name |

(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCGUCZXPFBNRD-DNLMCPORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318602 | |

| Record name | Nodakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-31-8 | |

| Record name | Nodakenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nodakenetin, beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nodakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 495-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NODAKENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KTH28M3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Purification of Nodakenin from Angelica gigas

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the methodologies for isolating and purifying nodakenin, a key bioactive coumarin derivative, from the roots of Angelica gigas Nakai. It consolidates data from various studies to present a comprehensive overview of extraction, purification, and analytical protocols.

Extraction Methodologies

The initial and most critical step in obtaining this compound is its extraction from the dried root material of Angelica gigas. The choice of method significantly impacts the yield and purity of the final product. Two primary approaches have been documented: conventional solvent-based extraction and modern subcritical-water extraction (SWE).

Conventional Solvent Extraction

Traditional methods for extracting this compound rely on organic solvents, leveraging the hydrophobic nature of coumarin compounds[1]. Alcohols such as ethanol and methanol are commonly employed.

Experimental Protocol (Ethanol Extraction):

-

Preparation: Dried and powdered rhizome of Angelica gigas (200 g) is prepared[2].

-

Extraction: The powder is extracted with 1 L of 95% ethanol for 24 hours at room temperature[2]. Alternatively, extraction can be performed at 60°C for 2 hours[1]. A higher temperature extraction involves adding 5 L of 95% (v/v) alcohol to 1 kg of Angelica gigas, followed by extraction at 70°C for 6 hours[3].

-

Filtration: The resulting mixture is filtered through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract[2].

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude ethanol extract (AGE)[2]. The crude extract is then stored at 4°C for further purification[2].

Subcritical-Water Extraction (SWE)

SWE is an environmentally friendly alternative that uses water at elevated temperatures (between 100°C and 374°C) and pressures to extract compounds. This method offers advantages in providing higher extraction yields and greater purity for certain compounds[1].

Experimental Protocol (Pilot-Scale SWE):

-

Apparatus: A pilot-scale SWE system with an 8 L extraction cell equipped with an agitator is used[1].

-

Sample Loading: The extraction cell is filled with 50 g of Angelica gigas root material[1].

-

Extraction: Preheated water (1.1 L at 70-80°C) is added to the extractor. The system is then heated to the target temperature of 150°C, which is optimal for this compound extraction[1][4].

-

Conditions: The extraction is maintained at 150°C for 10 minutes under a pressure of approximately 5 MPa[1]. Temperatures exceeding 170°C have been shown to cause degradation of this compound[1].

-

Collection: After the extraction time elapses, the extract is collected for analysis and purification.

Data Presentation: Extraction Yields

The following table summarizes the quantitative yields of this compound obtained through different extraction methods.

| Extraction Method | Solvent/Medium | Temperature | Duration | This compound Yield (mg/g of dry root) |

| Subcritical-Water Extraction (SWE) | Water | 150°C | 10 min | 4.33 ± 0.18[1] |

| Conventional Solvent | 95% Ethanol | 60°C | 2 hours | Data not specified |

| Conventional Solvent | 99.8% Methanol | 60°C | 2 hours | Data not specified |

Note: The content of this compound in the raw plant material varies significantly based on the cultivation site, ranging from 0.3 g/100g to 1.3 g/100g (or 3 to 13 mg/g)[5][6].

Purification and Isolation Protocols

Following crude extraction, a multi-step purification process is required to isolate this compound from other co-extracted compounds. This typically involves solvent partitioning followed by column chromatography.

Experimental Workflow for this compound Purification

Solvent Partitioning

This technique separates compounds based on their differential solubility in immiscible solvents.

Experimental Protocol:

-

Suspension: The crude extract (e.g., the concentrated ethanol extract) is suspended in distilled water[2].

-

Sequential Partitioning: The aqueous suspension is sequentially partitioned with a series of organic solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and finally n-butanol (n-BuOH)[2].

-

Fraction Collection: this compound is predominantly found in the n-BuOH layer, which is collected for further purification[2].

Column Chromatography

Column chromatography is the final step to achieve high-purity this compound.

Experimental Protocol:

-

Stationary Phase: An ODS (Octadecylsilanized silica gel) column is typically used[2]. Other options include Silica gel 60 or Sephadex LH-20[2].

-

Mobile Phase: The n-BuOH fraction is loaded onto the column and eluted with a mobile phase of 45% aqueous methanol (aq MeOH)[2].

-

Fraction Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.

-

Final Product: The purified fractions are combined and the solvent is evaporated to yield isolated this compound[2].

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the standard method for the quantitative analysis of this compound.

Data Presentation: HPLC Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (4.6 x 250mm, 5µm)[3] | SunFire™ C18 reversed-phase[7] |

| Mobile Phase | Isocratic: 45% Methanol[3] | Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)[7] |

| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[1] |

| Detection Wavelength | 320 nm[3] | 330 nm[1] |

| Column Temperature | 40°C[3] | Not specified |

Biological Activity and Associated Signaling

This compound, along with other coumarins isolated from Angelica gigas, exhibits significant anti-inflammatory properties[2][8]. This activity is linked to the upregulation of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system[2][8].

Signaling Pathway of this compound

Studies have shown that treatment with this compound significantly increases HO-1 gene expression in cells, suggesting its therapeutic potential in managing inflammatory conditions[2][8]. This activation is a crucial mechanism behind the observed anti-inflammatory effects of Angelica gigas extracts[8].

References

- 1. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of Angelica gigas via Heme Oxygenase (HO)-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR101898387B1 - Preparation method for Angelica gigas NAKAI polysaccharide extract and composition containing the same - Google Patents [patents.google.com]

- 4. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Nodakenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenin is a coumarin glucoside found in the roots of various medicinal plants, including Angelica gigas and Notopterygium incisum. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-obesity effects. A thorough understanding of its bioavailability and pharmacokinetic profile is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, primarily based on preclinical studies in rats.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated in rats following both intravenous and oral administration. These studies provide valuable insights into its systemic exposure and disposition.

Data Presentation

The following tables summarize the quantitative pharmacokinetic parameters of this compound reported in various studies. It is important to note that experimental conditions such as animal strain, dose, and analytical methodology may vary between studies, leading to differences in the reported values.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous (IV) Administration

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Administration Route | Animal Strain | Reference |

| 40 | - | - | - | - | Intravenous | Sprague-Dawley | [1] |

Note: While the study established a two-compartment model after IV administration, specific pharmacokinetic parameters like Cmax, Tmax, AUC, and t½ were not explicitly provided in the abstract. The plasma concentration-time curve was determined.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral (PO) Administration

| Dose (mg/kg) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Administration Route | Animal Strain | Reference |

| Not Specified | Rhizoma et Radix Notopterygii decoction | - | - | - | Oral | Wistar | [2] |

| Not Specified | This compound solution | - | - | - | Oral | Wistar | [2] |

| Not Specified | Samul-Tang decoction | - | - | - | Oral | - | [3] |

Note: Several studies have successfully applied analytical methods to evaluate the pharmacokinetics of this compound after oral administration of herbal decoctions or pure solutions.[2][3] However, the abstracts of the available search results do not consistently provide specific quantitative values for Cmax, Tmax, and AUC for direct comparison in this table.

Bioavailability

The absolute oral bioavailability of this compound has not been explicitly reported in the reviewed literature. To determine this, a study directly comparing the area under the curve (AUC) following oral and intravenous administration of a known dose would be required.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) provides an indication of the rate of absorption.

Distribution

After absorption, this compound is distributed throughout the body. Studies have shown that this compound can be quantified in both plasma and brain tissue, suggesting it can cross the blood-brain barrier.[4]

Metabolism

Detailed information on the metabolism of this compound, including the identification of its metabolites and the enzymes involved in its biotransformation, is not extensively covered in the currently available literature. In general, coumarin compounds can undergo various metabolic reactions, including hydroxylation, demethylation, and conjugation (e.g., glucuronidation and sulfation). Further studies are needed to elucidate the specific metabolic pathways of this compound.

Excretion

The primary routes and extent of excretion of this compound and its potential metabolites (e.g., via urine or feces) have not been fully characterized in the available research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the pharmacokinetic analysis of this compound, based on established practices in preclinical research.

Animal Studies

-

Animals: Male Sprague-Dawley or Wistar rats, weighing between 200-250g, are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A fasting period of 12 hours is typically observed before oral administration.

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Administration

-

Oral Administration (Gavage):

-

Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium).

-

Accurately weigh each rat to determine the precise volume of the formulation to be administered based on the target dose (e.g., mg/kg).

-

Gently restrain the rat and insert a gavage needle orally into the esophagus, delivering the formulation directly into the stomach.

-

-

Intravenous Administration:

-

Dissolve this compound in a sterile, injectable vehicle suitable for intravenous administration (e.g., saline, polyethylene glycol).

-

Administer the solution as a bolus injection into a tail vein or other suitable vessel at the specified dose.

-

Blood Sampling

-

At predetermined time points after drug administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples (approximately 0.2-0.3 mL) from the tail vein, saphenous vein, or via a jugular vein cannula.

-

Collect the blood into heparinized tubes to prevent coagulation.

-

Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until analysis.

Analytical Methodology: Quantification of this compound in Plasma

A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma samples.

-

Sample Preparation:

-

Thaw the plasma samples to room temperature.

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol to the plasma sample (e.g., in a 1:3 or 1:4 ratio).[1][2]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube for analysis.

-

An internal standard (e.g., hesperidin) may be added to the plasma before protein precipitation to improve the accuracy and precision of the quantification.[2]

-

-

HPLC-UV Method (Example): [1]

-

Column: Diamonsil ODS C18 column.[1]

-

Mobile Phase: A mixture of methanol and water (1:1, v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 330 nm.[1]

-

Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

-

-

LC-MS/MS Method (Example): [4]

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

-

Ionization Mode: Positive or negative electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantification: Similar to the HPLC-UV method, a calibration curve is constructed to determine the concentration of this compound in the samples.

-

Pharmacokinetic Analysis

The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug is distributed in the body.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

VLDLR and MEK/ERK Signaling Pathway

This compound has been reported to inhibit adipogenesis and obesity-related complications by suppressing the Very Low-Density Lipoprotein Receptor (VLDLR) and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathways.[5]

NF-κB Signaling Pathway

This compound exhibits anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to suppress the transcriptional activity and translocation of NF-κB.[6]

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in rats.

Conclusion

This technical guide summarizes the current understanding of the bioavailability and pharmacokinetics of this compound. While existing studies in rats have established analytical methods and provided initial pharmacokinetic data, significant knowledge gaps remain, particularly concerning its absolute oral bioavailability, metabolism, and excretion. Further research in these areas is essential to fully characterize the ADME profile of this compound and to support its continued development as a potential therapeutic agent. The elucidation of its interactions with key signaling pathways, such as VLDLR, MEK/ERK, and NF-κB, provides a strong foundation for understanding its mechanisms of action and guiding future pharmacological studies.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. This compound represses obesity and its complications via the inhibition of the VLDLR signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. currentseparations.com [currentseparations.com]

Nodakenin: A Technical Guide to its Structure-Activity Relationship and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodakenin, a natural coumarin glucoside, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives. While direct SAR studies on this compound analogs are limited, this document synthesizes available data on related coumarins to extrapolate potential SAR principles for this compound. It details the known biological activities of this compound, focusing on its modulation of key signaling pathways such as NF-κB and the endoplasmic reticulum (ER) stress response. Furthermore, this guide presents detailed experimental protocols for key biological assays and visualizes complex biological processes and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and to guide future drug development efforts.

Introduction

This compound is a coumarin glucoside predominantly isolated from the roots of Angelica gigas and other plants of the Apiaceae family. Structurally, it consists of a coumarin core (nodakenetin) attached to a glucose molecule. This compound has garnered significant scientific interest for its broad spectrum of biological activities. Understanding the relationship between its chemical structure and biological function is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to provide a comprehensive overview of the current knowledge on this compound's SAR, its biological effects, and the experimental methodologies used to evaluate them.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Anti-cancer Activity

In various cancer cell lines, this compound has demonstrated cytotoxic and pro-apoptotic effects. Its anti-cancer activity is linked to the induction of reactive oxygen species (ROS)-dependent apoptosis and endoplasmic reticulum (ER) stress.[2]

Structure-Activity Relationship (SAR) of this compound and Related Coumarins

Direct and comprehensive SAR studies on a wide range of this compound derivatives are not yet extensively available in the public domain. However, by examining the SAR of the broader coumarin class of compounds, we can infer potential relationships for the this compound scaffold. The core structure of this compound consists of the aglycone, nodakenetin, which is a furanocoumarin. The key features amenable to modification are the coumarin ring, the furan ring, and the glycosidic bond.

Table 1: Postulated Structure-Activity Relationships of this compound Derivatives Based on General Coumarin SAR Studies

| Modification Site | Structural Change | Potential Impact on Biological Activity | Reference for General Coumarin SAR |

| Coumarin Ring (Position 7) | Removal or modification of the oxygen linkage to the glucose moiety | Altered solubility and bioavailability. May impact interaction with target proteins. | [3] |

| Introduction of small alkyl or acyl groups | Could enhance lipophilicity, potentially improving cell permeability and potency. | [4] | |

| Furan Ring | Saturation of the double bond | May decrease planarity and alter binding affinity to target enzymes or receptors. | [3] |

| Introduction of substituents on the furan ring | Could modulate activity depending on the electronic and steric properties of the substituent. | [3] | |

| Glucose Moiety | Replacement with other sugar moieties | May affect solubility, metabolic stability, and transport across cell membranes. | N/A |

| Removal of the glucose moiety (to yield nodakenetin) | Increased lipophilicity, which may enhance cell permeability but could also alter target specificity and toxicity. | N/A | |

| Esterification of hydroxyl groups on the glucose | Could create prodrugs with improved bioavailability. | N/A |

Signaling Pathways and Experimental Workflows

This compound's Impact on the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are, in part, mediated by its ability to suppress the activation of the NF-κB pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the putative point of intervention by this compound.

Caption: this compound's putative inhibition of the NF-κB signaling pathway.

ER Stress and Apoptosis Induction by this compound

This compound's anti-cancer activity involves the induction of ER stress, leading to apoptosis. The unfolded protein response (UPR) is a key component of this process. The following diagram outlines the PERK branch of the UPR, which is implicated in this compound's mechanism.

Caption: The PERK-mediated ER stress pathway induced by this compound.

General Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of this compound or its derivatives.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

5.1.1. Cell Culture and Treatment

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

5.1.2. Nitric Oxide Measurement (Griess Assay)

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.[5][6][7][8][9]

5.1.3. Cell Viability Assay (MTT)

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a parallel MTT assay.

-

After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm.[5]

Western Blot Analysis for ER Stress Markers

This protocol is used to detect the expression of key proteins in the ER stress pathway.

5.2.1. Cell Lysis and Protein Quantification

-

Treat cancer cells (e.g., A549, PC-9) with this compound or its derivatives for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA protein assay kit.

5.2.2. SDS-PAGE and Immunoblotting

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, CHOP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11][12][13]

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential, particularly in the areas of inflammation and cancer. While its biological activities and some of its mechanisms of action are being elucidated, a significant gap remains in the understanding of its structure-activity relationships. The synthesis and biological evaluation of a focused library of this compound derivatives are critical next steps. Such studies would enable the construction of robust SAR models, guiding the optimization of this promising scaffold to develop novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the therapeutic promise of this compound and its analogs.

References

- 1. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PERK/eIF-2α/CHOP Pathway Dependent ROS Generation Mediates Butein-induced Non-small-cell Lung Cancer Apoptosis and G2/M Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Nodakenin's Role in Cholinergic Signaling Pathways: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nodakenin, a coumarin glucoside primarily isolated from the roots of Angelica gigas, has emerged as a compound of interest in neuroscience research due to its potential to modulate cholinergic signaling. The cholinergic system is a critical neurotransmitter network involved in learning, memory, and attention. Its dysregulation is a hallmark of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the cholinergic system, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization. The primary mechanism identified to date is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine. By inhibiting AChE, this compound effectively increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This guide synthesizes the available data, presents it in a structured format, and provides detailed experimental protocols to aid in future research and drug development endeavors.

Mechanism of Action in the Cholinergic Synapse

The primary role of this compound in the cholinergic signaling pathway is the inhibition of acetylcholinesterase (AChE). In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic cholinergic receptors (muscarinic and nicotinic) to propagate the nerve impulse. To terminate the signal, ACh is rapidly hydrolyzed into choline and acetate by AChE. This compound disrupts this process by inhibiting AChE, leading to an accumulation of ACh in the synapse. This surplus of acetylcholine enhances the stimulation of postsynaptic receptors, which is believed to be the basis for its cognitive-enhancing effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to this compound's effects on the cholinergic system.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

| Compound | Target Enzyme | IC50 Value (µM) | Source Organism of Enzyme | Reference |

| This compound | Acetylcholinesterase | 84.7 | Not Specified | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model

| Animal Model | Test Compound | Dosage (p.o.) | Effect | Behavioral Test | Reference |

| Mice | This compound | 10 mg/kg | Significantly reversed scopolamine-induced cognitive impairments.[1] | Passive Avoidance, Y-Maze, Morris Water Maze | [1] |

p.o. (per os) refers to oral administration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's cholinergic activity.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on AChE activity is typically determined using a spectrophotometric method based on the Ellman's reaction.

Principle: Acetylthiocholine, a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO, at various concentrations)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI and DTNB in phosphate buffer. Prepare working solutions of AChE and various concentrations of this compound.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Phosphate buffer

-

This compound solution (or vehicle for control)

-

DTNB solution

-

AChE solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-15 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Scopolamine-Induced Amnesia Model in Mice

This in vivo model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects. Scopolamine, a non-selective muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory.

Animals:

-

Male ICR or C57BL/6 mice are commonly used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Vehicle for drug administration (e.g., saline, distilled water, or 0.5% carboxymethylcellulose)

-

Behavioral testing apparatus (e.g., Y-maze, Morris water maze, Passive avoidance chamber)

General Procedure:

-

Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered orally (p.o.) to the mice.

-

Amnesia Induction: After a set period (e.g., 60 minutes) following this compound administration, scopolamine (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce amnesia.

-

Behavioral Testing: 30 minutes after the scopolamine injection, the mice are subjected to behavioral tests to assess learning and memory.

Specific Behavioral Tests:

-

Y-Maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternation (entering a different arm on each of the last three entries) is calculated. A decrease in spontaneous alternation indicates memory impairment, which is expected to be reversed by an effective compound like this compound.

-

Passive Avoidance Test: This test evaluates fear-motivated learning and memory. The apparatus consists of a light and a dark compartment. During the training trial, mice receive a mild electric footshock upon entering the dark compartment. In the test trial (e.g., 24 hours later), the latency to re-enter the dark compartment is measured. A shorter latency indicates memory impairment.

-

Morris Water Maze Test: This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn to find a hidden platform to escape. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.

Logical Relationships and Therapeutic Rationale

The therapeutic potential of this compound for cognitive disorders is predicated on a clear logical pathway stemming from its biochemical activity. The central hypothesis is that by inhibiting AChE, this compound can compensate for cholinergic deficits, thereby improving cognitive function.

Future Directions and Research Gaps

While the existing data provides a strong foundation for this compound's role in cholinergic signaling, several areas warrant further investigation:

-

Kinetics of AChE Inhibition: A detailed kinetic analysis of this compound's interaction with AChE is needed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and its inhibition constant (Ki). This would provide a more nuanced understanding of its inhibitory mechanism.

-

Cholinergic Receptor Binding: Direct binding studies using radioligand assays are required to determine if this compound has any affinity for muscarinic or nicotinic receptors. This would clarify whether its effects are solely due to AChE inhibition or if it also acts as a direct receptor modulator.

-

Effect on Choline Acetyltransferase (ChAT): Investigating the effect of this compound on ChAT, the enzyme responsible for acetylcholine synthesis, would provide a more complete picture of its influence on the entire cholinergic system.

-

Pharmacokinetics and Blood-Brain Barrier Permeability: More detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a particular focus on its ability to cross the blood-brain barrier.

-

Long-term Efficacy and Safety: Chronic administration studies in relevant animal models of neurodegeneration are necessary to evaluate the long-term efficacy and safety of this compound.

Conclusion

This compound demonstrates clear potential as a modulator of the cholinergic system, primarily through the inhibition of acetylcholinesterase. This activity has been shown to translate into cognitive-enhancing effects in preclinical models of memory impairment. The quantitative data, though limited, supports its role as an AChE inhibitor. The experimental protocols outlined in this guide provide a framework for further investigation into its precise mechanisms and therapeutic potential. Future research focused on addressing the identified knowledge gaps will be crucial for advancing this compound from a promising natural compound to a potential therapeutic agent for cholinergic-related neurological disorders.

References

An In-depth Technical Guide to the Natural Sources and Extraction of Nodakenin for Researchers and Drug Development Professionals

Abstract

Nodakenin, a furanocoumarin glucoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on plant species where it is most abundantly found. It further details various extraction and isolation methodologies, from conventional solvent-based techniques to more advanced methods like subcritical-water extraction. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating quantitative data, experimental protocols, and illustrating key signaling pathways modulated by this promising natural compound.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Apiaceae (or Umbelliferae) family. The most prominent and commercially significant sources are species within the Angelica and Peucedanum genera.

1.1. Angelica Species

The roots of several Angelica species are a principal source of this compound.

-

Angelica gigas Nakai (Korean Angelica): The roots of this perennial plant are a major source of this compound.[1][2] The content of this compound in the roots can vary based on cultivation site and environmental factors.[3][4] Studies have shown this compound content in the roots of cultivated A. gigas in Korea to range from 0.3 to 1.3 g/100 g of dry weight.[3][4] Along with decursin and decursinol angelate, this compound is considered a major active compound in this plant.[1]

-

Angelica decursiva Franchet et Savatier: Also known as Peucedani Radix in traditional medicine, the roots of this species are another significant source of this compound.[5] Quantitative analysis has shown this compound content in A. decursiva to be in the range of 0.275–1.557%.[5]

1.2. Peucedanum Species

Various species of the Peucedanum genus, now sometimes reclassified, are known to contain this compound.

-

Peucedanum praeruptorum Dunn (also known as Kitagawia praeruptora): The roots of this plant, a staple in traditional Chinese medicine known as "Qianhu," contain this compound among a variety of other coumarins.[6][7][8] While this species is a source, some studies suggest that this compound is more characteristic of Angelica decursiva, while P. praeruptorum is richer in other coumarins like praeruptorins.[9]

-

Peucedanum decursivum Maximowicz: This is a synonym for Angelica decursiva and is thus a primary source of this compound.[5]

The following table summarizes the quantitative data on this compound content in its primary natural sources.

| Plant Species | Plant Part | This compound Content (% w/w of dry material) | Reference(s) |

| Angelica gigas Nakai | Root | 0.3 - 1.3 | [3][4] |

| Angelica decursiva Franch. & Sav. | Root | 0.275 - 1.557 | [5] |

| Peucedanum species | Root | 0.005 - 3.090 |

Extraction Methodologies

The extraction of this compound from its plant sources can be achieved through various methods, ranging from traditional solvent extraction to more modern, environmentally friendly techniques.

2.1. Conventional Solvent Extraction

This method relies on the use of organic solvents to solubilize this compound from the plant matrix.

-

Methanol or Ethanol Extraction: Dried and powdered plant material is refluxed or sonicated with methanol or ethanol. For instance, a common laboratory-scale method involves refluxing the powdered roots of Peucedanum praeruptorum with methanol.[10] Similarly, 70% ethanol has been used with sonication for extracting coumarins from Peucedani Radix.[5]

-

Solvent Partitioning: Following the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their polarity. For example, a methanol extract can be dissolved in water and then sequentially partitioned with ethyl acetate and n-butanol to isolate fractions enriched with specific coumarins.[10]

2.2. Subcritical-Water Extraction (SWE)

SWE is a green extraction technique that uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. This method offers the advantage of avoiding organic solvents.

A pilot-scale SWE has been optimized for the extraction of this compound from Angelica gigas. The highest yield of this compound (4.33 ± 0.18 mg/g) was achieved at an extraction temperature of 150°C for a duration of 10 minutes.[11] Higher temperatures led to degradation of the compound.[11]

2.3. Purification Techniques

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify this compound.

-

Column Chromatography: This is a standard method for purification. For instance, an ethyl acetate fraction of a Peucedanum praeruptorum extract can be subjected to column chromatography on silica gel, using a toluene/ethyl acetate solvent system as the eluent to isolate coumarins.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for both the quantification and purification of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.[5] Detection is commonly performed using a UV detector at a wavelength of 330 nm.[5]

Experimental Protocols

3.1. Protocol for Subcritical-Water Extraction of this compound from Angelica gigas

This protocol is based on a pilot-scale extraction procedure.

-

Sample Preparation: Obtain dried roots of Angelica gigas and cut them into small pieces.

-

Apparatus: Utilize a pilot-scale SWE system equipped with a preheater, an 8 L extractor with an agitator, and a collector.

-

Extraction Procedure: a. Place 50 g of the prepared A. gigas root material into the extraction cell. b. Add 1.1 L of preheated water (70-80°C) to the extractor. c. Heat the extractor to the target temperature of 150°C while agitating the mixture. d. Maintain the extraction at 150°C for 10 minutes under a pressure of approximately 5 MPa. e. After the extraction period, cool the system and collect the extract.

-

Analysis: Quantify the this compound content in the extract using a validated HPLC method.

3.2. Protocol for Solvent Extraction and Fractionation of Coumarins from Peucedanum praeruptorum

This protocol describes a general method for obtaining a this compound-containing fraction.

-

Sample Preparation: Pulverize dried roots of Peucedanum praeruptorum.

-

Initial Extraction: a. Place 1 kg of the powdered root material in a large flask. b. Add 5 L of methanol and perform reflux extraction for several hours. c. Repeat the extraction process three times with fresh methanol. d. Combine the methanol extracts and evaporate the solvent under vacuum to yield a crude extract.

-

Solvent Partitioning: a. Dissolve the crude methanol extract in water. b. Perform sequential liquid-liquid extraction with ethyl acetate followed by n-butanol. c. Concentrate each fraction under reduced pressure to obtain the ethyl acetate-soluble, n-butanol-soluble, and water-soluble fractions. The ethyl acetate fraction will be enriched in less polar coumarins.

-

Further Purification: Subject the ethyl acetate fraction to column chromatography on silica gel for the isolation of individual coumarins, including this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

4.1. Anti-inflammatory Pathway via NF-κB Inhibition

This compound has demonstrated significant anti-inflammatory effects by suppressing the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the degradation of IκB-α and the phosphorylation of IκB kinase-α/β.[9] This prevents the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[9][13] Furthermore, this compound can inhibit the ubiquitination of TRAF6, an upstream activator of the NF-κB pathway.[9]

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

4.2. Anti-Cancer Pathway via ER Stress and Apoptosis

In the context of cancer, particularly radioresistant breast cancer, this compound has been shown to induce apoptotic cell death through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[1] this compound can activate the PERK-mediated ER stress signaling pathway, leading to an increase in intracellular Ca2+ levels and subsequent caspase-dependent apoptosis.[1]

Caption: this compound-induced apoptosis via the ER stress pathway.

4.3. Regulation of Melanogenesis via ERK/MSK1 Pathway

This compound has been found to inhibit melanogenesis in B16F10 melanoma cells by modulating the ERK/MSK1 signaling pathway.[4] It downregulates the phosphorylation of CREB and subsequently reduces the expression of MITF, a key transcription factor in melanogenesis, and its downstream target genes like tyrosinase.[4] This action is mediated through the phosphorylation of ERK1/2 and MSK1.[4]

References

- 1. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR101898387B1 - Preparation method for Angelica gigas NAKAI polysaccharide extract and composition containing the same - Google Patents [patents.google.com]

- 3. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Melanogenesis Via the ERK/MSK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 7. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Nodakenin's Effect on Reactive Oxygen Species (ROS) Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS) are critical signaling molecules at physiological concentrations, but their overproduction leads to oxidative stress, a key pathological factor in a multitude of diseases. Nodakenin, a coumarin glucoside, has demonstrated significant antioxidant properties by modulating intracellular ROS levels. This technical guide provides an in-depth analysis of this compound's effect on ROS production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The evidence presented indicates that this compound primarily exerts its antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway, leading to the upregulation of endogenous antioxidant defenses and the attenuation of oxidative damage in various in vitro and in vivo models.

Quantitative Data on this compound's Antioxidant Effects

The antioxidant activity of this compound has been quantified in several studies, primarily focusing on its ability to mitigate the effects of induced oxidative stress. The following tables summarize the key quantitative findings from preclinical models.

Table 2.1: In Vivo Antioxidant Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Liver Injury Mouse Model

| Parameter | Oxidative Stress Inducer | Animal Model | This compound Dosage | Observed Effect | Reference |

| Malondialdehyde (MDA) Levels | Lipopolysaccharide (LPS) | Mice | 30 mg/kg | Prevented a 32% increase in MDA levels | [1] |

| Superoxide Dismutase (SOD) Levels | Lipopolysaccharide (LPS) | Mice | 30 mg/kg | Prevented a 12% decrease in SOD levels | [1] |

MDA is a marker of lipid peroxidation, and SOD is a key endogenous antioxidant enzyme.

Table 2.2: In Vitro Anti-inflammatory and Antioxidant-Related Effects of this compound

| Cell Line | Stress Inducer | This compound Concentration | Measured Parameter | Observed Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 100 µM | Nitric Oxide (NO) Production | Significant decrease in NO levels | [1] |

Nitric oxide is a reactive nitrogen species that can contribute to oxidative stress.

Key Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the effect of this compound on ROS production and related signaling pathways.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

This protocol is a standard method for quantifying intracellular ROS levels.

-

Cell Culture and Plating:

-

Culture the desired cell line (e.g., RAW 264.7 macrophages) in appropriate media (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

This compound and Oxidative Stress Induction:

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Induce oxidative stress by adding an agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or hydrogen peroxide (H₂O₂) for a defined period (e.g., 6-24 hours).

-

-

DCFH-DA Staining:

-

Prepare a 10 µM working solution of DCFH-DA in serum-free media.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

The fluorescence intensity is proportional to the level of intracellular ROS.

-

Western Blot Analysis of Nrf2/HO-1 Pathway Activation

This protocol is used to quantify the protein expression levels of key components of the Nrf2/HO-1 signaling pathway.

-

Cell Lysis and Protein Quantification:

-

Following treatment with this compound and/or an oxidative stressor, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the expression of the target proteins to the loading control.

-

Signaling Pathways and Visualizations

The primary mechanism by which this compound is understood to mitigate ROS production is through the activation of the Nrf2/HO-1 signaling pathway.

This compound's Activation of the Nrf2/HO-1 Antioxidant Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The resulting increase in the expression of HO-1 and other antioxidant enzymes enhances the cell's capacity to neutralize ROS.

Caption: this compound activates the Nrf2/HO-1 pathway to reduce ROS.

Experimental Workflow for Assessing this compound's Effect on ROS

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on ROS production in a cell-based model.

Caption: Workflow for measuring this compound's effect on cellular ROS.

Conclusion and Future Directions

This compound demonstrates promising antioxidant properties by mitigating oxidative stress, primarily through the activation of the Nrf2/HO-1 signaling pathway. The available data, though not exhaustive in its quantitative scope, consistently points towards a protective effect in models of induced oxidative stress. Future research should focus on generating more comprehensive dose-response data for ROS inhibition in various cell types and in vivo models. Furthermore, elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 complex could provide deeper insights into its mechanism of action and facilitate its development as a therapeutic agent for oxidative stress-related diseases. The context-dependent pro-oxidant effect observed in cancer cells also warrants further investigation to understand the dual role of this compound and its potential for therapeutic applications in oncology.

References

A Technical Guide to the Preliminary Anticancer Screening of Nodakenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer screening of Nodakenin, a natural coumarin compound. The document details its effects on various cancer cell lines, outlines the experimental protocols used for its evaluation, and illustrates its mechanisms of action through detailed signaling pathways. The information is compiled from recent scientific literature to support further research and development in oncology.

Data Presentation: In Vitro and In Vivo Efficacy

This compound has demonstrated significant anticancer effects in both laboratory settings using cancer cell lines and in animal models.[1][2] The compound, isolated from the root of Angelica gigas, has been shown to inhibit tumor cell viability and growth in a dose- and time-dependent manner.[3][4]

Table 1: In Vitro Cytotoxicity of this compound on Breast Cancer Cell Lines

The cytotoxic effects of this compound were evaluated against a panel of human breast cancer cell lines and a normal breast cell line (MCF10A).[3][4] Cells were treated with varying concentrations of this compound for a specified duration, and cell viability was assessed.

| Cell Line | Type | This compound Concentration (µM) | Effect on Cell Viability |

| MCF10A | Normal Breast | 10 - 50 | Not significant |

| MCF-7 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |

| T47D | Breast Cancer | 10 - 50 | Dose-dependent inhibition |

| SK-BR-3 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |

| MDAMB231 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |

| HCC1419 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |

| HT-20 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |

Data compiled from WST-1 and LDH assays.[3][5]

Table 2: Time-Dependent Effects of this compound (40 µM) on Breast Cancer Cells

The dynamic effects of this compound treatment were observed over a 24-hour period in MCF-7 and MDAMB231 breast cancer cell lines.[2][3]

| Time (hours) | Effect on Cell Viability | Effect on LDH Release (Cytotoxicity) | Effect on Caspase-3 Activity |

| 0 | Baseline | Baseline | Baseline |

| 8 | Inhibition | Increased | Increased |

| 16 | Further Inhibition | Further Increased | Further Increased |

| 24 | Maximum Inhibition | Maximum Increase | Maximum Increase |

LDH (Lactate Dehydrogenase) release is an indicator of cell damage and cytotoxicity.[3]

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

The antitumor potential of this compound was confirmed in a mouse xenograft model using MDAMB231 triple-negative breast cancer cells.[3][4]

| Treatment Group | Dosage | Tumor Volume | Effect on Body Weight |

| Control | Vehicle | Baseline | No significant change |

| This compound | 10 mg/kg | Significantly smaller vs. control | No significant change |

| This compound | 30 mg/kg | Significantly smaller vs. control | No significant change |

Mice were administered this compound intraperitoneally twice weekly.[5]

Experimental Protocols

The evaluation of this compound's anticancer properties involves a series of standard in vitro and in vivo assays.

2.1 Cell Viability and Cytotoxicity Assays

-

WST-1 Assay: This colorimetric assay assesses cell proliferation and viability.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 10-50 µM) or a vehicle control for a specified period (e.g., 24-48 hours).[4][6]

-

Reagent Addition: WST-1 reagent is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the WST-1 tetrazolium salt into a soluble formazan dye.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically around 450 nm). The intensity is directly proportional to the number of viable cells.

-

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[3]

-

Cell Culture & Treatment: Follow steps 1 and 2 from the WST-1 protocol.

-

Sample Collection: After treatment, the cell culture supernatant is carefully collected.

-

Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

-

Measurement: The absorbance of the formazan is measured, which is directly proportional to the amount of LDH released and, therefore, to the level of cell death.

-

2.2 Apoptosis Assays

-

Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]

-

Cell Lysis: Following treatment with this compound, cells are harvested and lysed to release intracellular contents.

-

Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

-

Measurement: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which is then quantified by measuring absorbance or fluorescence. Increased activity is indicative of apoptosis.[7]

-

-

Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspase-3 and caspase-9.[3]

-

Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

-

Electrophoresis: Protein samples are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, β-actin as a loading control).

-

Secondary Antibody & Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative abundance of the target protein.

-

2.3 In Vivo Xenograft Model

This model assesses the efficacy of an anticancer agent in a living organism.[8]

- Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 1 x 10⁷ MDAMB231 cells).[2][5]

- Tumor Growth: Tumors are allowed to grow to a palpable size.

- Treatment Administration: Mice are randomly assigned to treatment groups. This compound (e.g., 10 or 30 mg/kg) or a vehicle control is administered systemically (e.g., intraperitoneal injection) on a set schedule.[5]

- Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

- Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology or Western blotting).

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily by inducing reactive oxygen species (ROS)-dependent apoptosis and endoplasmic reticulum (ER) stress.[1]

The preliminary screening process for a compound like this compound follows a logical progression from in vitro characterization to in vivo validation.

The core mechanism involves the upregulation of NADPH Oxidase 4 (Nox4), leading to a cascade of events culminating in programmed cell death.[1][3] this compound treatment triggers an increase in intracellular ROS and calcium (Ca²⁺), which in turn induces ER stress.[2] This stress activates the PERK signaling pathway, leading to the upregulation of pro-apoptotic proteins like CHOP and the cleavage of caspases.[1][4]

In addition to its direct anticancer effects, this compound has been shown to overcome radioresistance in breast cancer cells.[3] It achieves this by suppressing the epithelial-mesenchymal transition (EMT), a process linked to cancer cell invasion and resistance.[2] This is characterized by a decrease in E-cadherin and an increase in N-cadherin and vimentin expression.[3] The combination of this compound with radiation therapy may therefore represent a novel strategy for treating resistant breast cancers.[1]

References

- 1. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

The Anti-Adipogenic and Lipid-Lowering Effects of Nodakenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenin, a coumarin glucoside found in the roots of Angelica gigas, has emerged as a promising natural compound in the study of obesity and metabolic disorders.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on adipogenesis and lipid metabolism, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts targeting obesity and related metabolic diseases.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: Effect of this compound on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells

| Parameter | Control (Differentiated) | This compound (25 µM) | This compound (50 µM) | This compound (100 µM) | Reference |

| Lipid Accumulation (Oil Red O Staining, % of Control) | 100% | Significantly Reduced | Significantly Reduced | ~40% | [1] |

| Triglyceride Content (% of Control) | 100% | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |

Note: "Significantly Reduced" indicates a statistically significant decrease as reported in the source study, though the exact percentage was not always provided.

Table 2: Effect of this compound on the Expression of Adipogenesis-Related Genes and Proteins in 3T3-L1 Cells

| Gene/Protein | Control (Differentiated) | This compound (100 µM) | Method | Reference |

| mRNA Expression | ||||

| VLDLR | Upregulated | Suppressed | qRT-PCR | [1] |

| PPARγ | Upregulated | Suppressed | qRT-PCR | [1] |

| C/EBPα | Upregulated | Suppressed | qRT-PCR | [1] |

| SREBP-1c | Upregulated | Suppressed | qRT-PCR | [1] |

| FAS | Upregulated | Suppressed | qRT-PCR | [1] |

| aP2 | Upregulated | Suppressed | qRT-PCR | [1] |

| Protein Expression | ||||

| VLDLR | Increased | Decreased | Western Blot | [1] |

| p-MEK | Increased | Decreased | Western Blot | [1] |

| p-ERK1/2 | Increased | Decreased | Western Blot | [1] |

| PPARγ | Increased | Decreased | Western Blot | [1] |

| C/EBPα | Increased | Decreased | Western Blot | [1] |

| SREBP-1 | Increased | Decreased | Western Blot | [3] |

| p-AMPK | Decreased | Increased | Western Blot | [3] |

Table 3: Effect of this compound on Body Weight and Adipose Tissue in High-Fat Diet-Induced Obese Mice

| Parameter | Control (HFD) | This compound (10 mg/kg) | This compound (20 mg/kg) | Duration | Reference |

| Body Weight Gain | High | Significantly Reduced | Significantly Reduced | 5 weeks | [4] |

| Epididymal Adipose Tissue Weight | High | Significantly Reduced | Significantly Reduced | 5 weeks | [4] |

| Perirenal Adipose Tissue Weight | High | Significantly Reduced | Significantly Reduced | 5 weeks | [4] |

| Adipocyte Size | Large | Significantly Reduced | Significantly Reduced | 5 weeks | [4] |

Table 4: Effect of this compound on Serum Lipid Profile in High-Fat Diet-Induced Obese Mice